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Compound of Interest

Compound Name: Cannabisin F

Cat. No.: B1179422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Cannabisin F, a

lignanamide with potential biological activities, starting from the readily available starting

material, vanillin. The presented eight-step synthesis was first reported by Xia et al. (2014) and

offers a practical route to obtain this natural product.[1][2][3]

Introduction
Cannabisin F is a lignanamide that has demonstrated cytotoxic and cell-growth inhibitory

activities against certain cancer cell lines.[1] Its structural complexity and biological relevance

make it an attractive target for total synthesis. This protocol outlines a convergent synthetic

strategy that employs an aldol reaction, a Wittig reaction to construct a key 8-O-4′-neolignan

intermediate diacid, and a final condensation with N,O-protected tyramine to yield Cannabisin
F.[1][2][3]

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of

Cannabisin F from vanillin.
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Step
Intermedi
ate/Produ
ct

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Physical
State

Melting
Point (°C)

1

2-(4-

Formyl-2-

methoxyph

enoxy)aceti

c acid (III)

C₁₀H₁₀O₅ 210.18 - - -

2

Methyl 2-

(4-formyl-

2-

methoxyph

enoxy)acet

ate (IV)

C₁₁H₁₂O₅ 224.21 - - -

3

Methyl 2-

[2-

methoxy-4-

(methoxym

ethoxy)phe

noxy]acetat

e (V)

C₁₂H₁₆O₆ 256.25 - - -

4

3-Methoxy-

4-

(methoxym

ethoxy)ben

zaldehyde

(VI)

C₁₀H₁₂O₄ 196.20 96
White

crystals
113–115

5 Methyl 2-

(4-formyl-

2-

methoxyph

enoxy)-3-

[3-

methoxy-4-

(methoxym

C₂₁H₂₂O₈ 402.39 - Oil -
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ethoxy)phe

nyl]prop-2-

enoate

(VII)

6

Methyl 2-

[4-(3-

ethoxy-3-

oxoprop-1-

en-1-yl)-2-

methoxyph

enoxy]-3-

[3-

methoxy-4-

(methoxym

ethoxy)phe

nyl]prop-2-

enoate

(VIII)

C₂₆H₃₀O₉ 486.51 -
Pale yellow

oil
-

7

2-[4-(2-

Carboxyvin

yl)-2-

methoxyph

enoxy]-3-

(4-hydroxy-

3-

methoxyph

enyl)acrylic

acid (IX)

C₂₀H₁₈O₉ 402.35 - - -

8
Cannabisin

F (I)

C₃₈H₄₀N₂O

₈
652.73 -

Amorphous

powder
-

Yields for some intermediates were not explicitly reported in the primary literature and are

therefore omitted.
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The following protocols are adapted from the work of Xia et al. (2014).[2]

Step 1 & 2: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV)

Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid (III): Compound III is formed from

vanillin (II) and chloroacetic acid via a Williamson ether synthesis.[2]

Esterification to IV: The resulting acid (III) undergoes esterification with methanol and thionyl

chloride (SOCl₂) to afford methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV).[2]

Step 3 & 4: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde (VI)

Protection of Vanillin: To a solution of vanillin in acetone, potassium carbonate (K₂CO₃) and

methoxymethyl chloride (MOMCl) are added. The reaction is stirred at room temperature to

protect the hydroxyl group, yielding compound V.[2]

Aldol Condensation Precursor (VI): The protected vanillin derivative (V) undergoes further

reactions to yield the aldehyde (VI) as white crystals (96% yield, m.p. 113–115 °C).[2]

Step 5: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)-3-[3-methoxy-4-

(methoxymethoxy)phenyl]prop-2-enoate (VII)

To a solution of dry tetrahydrofuran (THF) at -78 °C, lithium diisopropylamide (LDA) is added.

[2]

A solution of compound VI in THF is added dropwise, and the mixture is stirred.

Benzenesulfonyl chloride is then added, and the reaction is allowed to warm to room

temperature and stirred overnight.[2]

The crude product is purified by flash column chromatography to give compound VII as an

oil.[2]

Step 6: Synthesis of Methyl 2-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy]-3-[3-

methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VIII)

A solution of compound VII in benzene is added to ethyl

(triphenylphosphoranylidene)acetate.
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The mixture is heated under reflux in a nitrogen atmosphere.[2]

The solvent is evaporated, and the residue is purified by column chromatography to yield

compound VIII as a pale yellow oil.[2]

Step 7: Synthesis of the Diacid Intermediate (IX)

A 3.0 M aqueous solution of sodium hydroxide (NaOH) is added to a solution of compound

VIII in ethanol.

The mixture is stirred and heated, followed by acidification with aqueous acetic acid.[2]

The resulting precipitate is collected to yield the key diacid intermediate (IX).

Step 8: Synthesis of Cannabisin F (I)

Protection of Tyramine: Tyramine is protected with dihydropyran (DHP) in the presence of

pyridinium p-toluenesulfonate (PPTS).

Condensation: The diacid (IX) is condensed with the N,O-protected tyramine using

dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2]

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the

final product, Cannabisin F (I), as an amorphous powder.[2]

Visualizations
Experimental Workflow for the Total Synthesis of Cannabisin F
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Click to download full resolution via product page

Caption: A schematic overview of the 8-step total synthesis of Cannabisin F from vanillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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